Nordentatin

描述

Nordentatin is a naturally occurring coumarin derivative primarily isolated from the plant Clausena excavata, which belongs to the Rutaceae family. This compound is known for its diverse biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This compound has been extensively studied for its potential therapeutic applications, making it a compound of significant interest in the fields of chemistry, biology, and medicine.

科学研究应用

Nordentatin has a wide range of scientific research applications, including:

Chemistry: this compound and its derivatives are used as starting materials for the synthesis of new compounds with potential therapeutic applications.

Biology: this compound exhibits significant biological activities, including antioxidant, anticancer, and anti-inflammatory properties.

Medicine: this compound has shown promise in the treatment of various diseases, including cancer and diabetes.

作用机制

Target of Action

Nordentatin, a member of the coumarin family with the chemical formula C19H20O4, primarily targets human α-1 acid glycoprotein (AGP) and human colorectal cancer HCT-116 cells . AGP, composed of eight anti-parallel β-sheets, exhibits potential binding affinities to various endogenous and exogenous ligands . In addition, this compound has been predicted to interact with the target protein from the expression of the PDE4B gene, which plays a crucial role in the cAMP pathway .

Mode of Action

this compound interacts with AGP through spontaneous hydrophobic interactions, resulting in the quenching of AGP’s fluorescence upon binding . This interaction has a binding constant value (Kb) of 10^4 M^-1, indicating a strong affinity . Furthermore, this compound has been predicted to bind with the target protein from the PDE4B gene expression, inhibiting the cAMP pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP pathway . This pathway is a crucial target of anti-cancer drugs as it is responsible for uncontrolled cell division in cancer . This compound’s inhibition of this pathway has been predicted based on its interaction with the target protein from the PDE4B gene expression .

Pharmacokinetics

The plasma protein binding of therapeutic bioactive materials, including anti-cancer compounds like this compound, plays a significant role in their pharmacokinetics and pharmacodynamics . The interaction of this compound with AGP, a plasma protein, suggests its potential impact on the drug’s bioavailability .

Result of Action

this compound exhibits a good inhibitory effect on the growth of HCT-116 cells by increasing intracellular ROS and [Ca2+] levels, significantly inducing a decrease in MMP . Furthermore, this compound stimulates cell apoptosis through the overexpression of P53, Bax/Bcl-2, cytochrome c, caspase-9, and caspase-3 mRNA . In neuroblastoma cells (SH-SY5Y), this compound inhibits cell proliferation and migration through the regulation of the GSK-3 pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the interaction of this compound with plasma proteins can be affected by the physiological conditions of the body . Moreover, the computational prediction of this compound’s interaction with the target protein from the PDE4B gene expression suggests that the cellular environment can also influence its action .

生化分析

Biochemical Properties

Nordentatin interacts with various biomolecules, particularly proteins involved in the cyclic adenosine-3,5-monophosphate (cAMP) pathway . This pathway involves G Protein-Coupled Receptors (GPCRs) located on the cell membrane surface, playing a crucial role in signal transduction processes in cells .

Cellular Effects

This compound influences cell function by inhibiting the cAMP pathway, which is responsible for uncontrolled cell division in cancer . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically the target protein from the expression of the PDE4B gene . This interaction results in the inhibition of the cAMP pathway, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

Its potential as an anticancer agent through the inhibition of the cAMP pathway has been predicted using computational techniques .

Metabolic Pathways

This compound is involved in the cAMP pathway, interacting with enzymes and cofactors within this pathway . Its inhibition of the cAMP pathway could potentially affect metabolic flux or metabolite levels .

准备方法

Synthetic Routes and Reaction Conditions: Nordentatin can be synthesized through various methods, including the acylation of natural this compound isolated from Clausena excavata. The acylation process involves reacting this compound with different benzoyl chlorides to produce pyranocoumarin derivatives. This reaction is typically carried out under mild conditions, using solvents such as methanol or ethanol, and requires the presence of a base like pyridine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Clausena excavata using solvents like methanol. The methanol extract is then subjected to chromatographic techniques to isolate pure this compound. This method ensures the large-scale production of this compound for various applications .

化学反应分析

Types of Reactions: Nordentatin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives with altered chemical properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like benzoyl chlorides and bases such as pyridine are commonly used.

Major Products Formed: The major products formed from these reactions include various pyranocoumarin derivatives, which have been studied for their enhanced biological activities .

相似化合物的比较

Nordentatin is compared with other similar coumarin derivatives, including:

Clausenidin: Exhibits similar inhibitory effects on enzymes like MMP-9 and has potential anticancer applications.

Xanthoxyletin: Known for its neuroprotective and antioxidant activities.

Uniqueness of this compound: this compound stands out due to its potent inhibitory effects on cancer cell proliferation and migration through multiple pathways, including the GSK-3 and cAMP pathways. Its diverse biological activities and potential therapeutic applications make it a unique and valuable compound in scientific research .

生物活性

Nordentatin, a natural compound derived from Clausena excavata , has garnered attention for its diverse biological activities, particularly in the context of cancer treatment and antioxidant properties. This article delves into the biological activity of this compound, summarizing key findings from recent research, including its effects on cancer cell lines, mechanisms of action, and potential therapeutic applications.

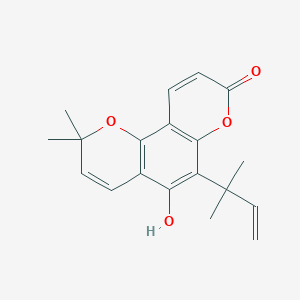

Chemical Structure and Properties

This compound is classified as a pyranocoumarin with the molecular formula . Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

Inhibition of Cancer Cell Proliferation

Research indicates that this compound exhibits significant anticancer properties. A study focused on neuroblastoma cells (SH-SY5Y) demonstrated that this compound effectively inhibits cell proliferation and migration. At a concentration of 100 µM, it resulted in a 95.48% reduction in cell survival after 72 hours, indicating potent cytotoxicity compared to the positive control, doxorubicin .

| Concentration (µM) | Cell Survival Inhibition (%) at 24h | Cell Survival Inhibition (%) at 48h | Cell Survival Inhibition (%) at 72h |

|---|---|---|---|

| 1 | 49.21 | 88.49 | 95.48 |

| 10 | N/A | N/A | N/A |

| Doxorubicin (10 µM) | 49.32 | 90.68 | 95.72 |

The mechanism underlying this inhibition involves the downregulation of the anti-apoptotic protein Mcl-1 and the activation of caspase-3, which are critical in promoting apoptosis in cancer cells .

Effects on Migration and Invasion

This compound also significantly reduces the migratory capacity of neuroblastoma cells. In transwell migration assays, treatment with this compound at both 1 µM and 10 µM resulted in fewer cells migrating compared to controls, with a notable decrease in matrix metalloproteinase-9 (MMP-9) expression, a key factor in cancer metastasis .

Antioxidant Activity

In addition to its anticancer effects, this compound has been shown to possess antioxidant properties. It was evaluated using DPPH and lipid peroxidation assays, demonstrating moderate radical scavenging activity . The antioxidant capacity contributes to its potential therapeutic effects by mitigating oxidative stress in cancerous tissues.

GSK-3 Pathway Involvement

The inhibition of neuroblastoma cell proliferation by this compound is mediated through the glycogen synthase kinase-3 (GSK-3) pathway. Studies indicate that this compound decreases GSK-3 expression, leading to reduced MMP-9 levels and subsequent inhibition of cell migration . This pathway is crucial as GSK-3 is involved in various cellular processes including apoptosis and cell cycle regulation.

cAMP Pathway Modulation

In silico studies have suggested that this compound derivatives may act as inhibitors targeting the cyclic adenosine monophosphate (cAMP) pathway, which is often dysregulated in cancers such as colorectal cancer and diffuse large B-cell lymphoma . This suggests that structural modifications of this compound could enhance its anticancer efficacy through targeted molecular interactions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Neuroblastoma Study : Demonstrated significant cytotoxic effects on SH-SY5Y cells with IC50 values indicating strong inhibition of cell growth and migration.

- Antioxidant Assessment : Evaluated using DPPH assay showing moderate antioxidant activity compared to other coumarins.

- In Silico Modeling : Predicted enhanced binding affinities for modified this compound derivatives targeting specific cancer pathways .

属性

IUPAC Name |

5-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)pyrano[2,3-h]chromen-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-6-18(2,3)14-15(21)11-9-10-19(4,5)23-16(11)12-7-8-13(20)22-17(12)14/h6-10,21H,1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FREXEHTVBRSRGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=C(C(=C2O)C(C)(C)C=C)OC(=O)C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170440 | |

| Record name | Nordentatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17820-07-4 | |

| Record name | Nordentatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017820074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nordentatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17820-07-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。